3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione
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Overview
Description
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is a chemical compound with a unique structure that includes a benzopyran ring substituted with chlorine and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione typically involves the reaction of a benzopyran derivative with chlorinating and sulfonylating agents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and methanesulfonyl chloride (CH3SO2Cl) for sulfonylation under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with nucleophiles and electrophiles. The chlorine and methanesulfonyl groups make the compound reactive towards nucleophilic attack, leading to substitution reactions. The benzopyran ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2H-1-benzopyran-2,4(3H)-dione: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
3-Methanesulfonyl-2H-1-benzopyran-2,4(3H)-dione:
Uniqueness
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
112798-33-1 |
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Molecular Formula |
C10H7ClO5S |
Molecular Weight |
274.68 g/mol |
IUPAC Name |
3-chloro-3-methylsulfonylchromene-2,4-dione |
InChI |
InChI=1S/C10H7ClO5S/c1-17(14,15)10(11)8(12)6-4-2-3-5-7(6)16-9(10)13/h2-5H,1H3 |
InChI Key |
GVKOONHAENJHEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(C(=O)C2=CC=CC=C2OC1=O)Cl |
Origin of Product |
United States |
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